N-(pyridin-2-yl)-2-(pyridin-3-yl)quinoline-4-carboxamide N-(pyridin-2-yl)-2-(pyridin-3-yl)quinoline-4-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC9679253
InChI: InChI=1S/C20H14N4O/c25-20(24-19-9-3-4-11-22-19)16-12-18(14-6-5-10-21-13-14)23-17-8-2-1-7-15(16)17/h1-13H,(H,22,24,25)
SMILES: C1=CC=C2C(=C1)C(=CC(=N2)C3=CN=CC=C3)C(=O)NC4=CC=CC=N4
Molecular Formula: C20H14N4O
Molecular Weight: 326.4 g/mol

N-(pyridin-2-yl)-2-(pyridin-3-yl)quinoline-4-carboxamide

CAS No.:

Cat. No.: VC9679253

Molecular Formula: C20H14N4O

Molecular Weight: 326.4 g/mol

* For research use only. Not for human or veterinary use.

N-(pyridin-2-yl)-2-(pyridin-3-yl)quinoline-4-carboxamide -

Specification

Molecular Formula C20H14N4O
Molecular Weight 326.4 g/mol
IUPAC Name N-pyridin-2-yl-2-pyridin-3-ylquinoline-4-carboxamide
Standard InChI InChI=1S/C20H14N4O/c25-20(24-19-9-3-4-11-22-19)16-12-18(14-6-5-10-21-13-14)23-17-8-2-1-7-15(16)17/h1-13H,(H,22,24,25)
Standard InChI Key OTIZEQPTRAMXIC-UHFFFAOYSA-N
SMILES C1=CC=C2C(=C1)C(=CC(=N2)C3=CN=CC=C3)C(=O)NC4=CC=CC=N4
Canonical SMILES C1=CC=C2C(=C1)C(=CC(=N2)C3=CN=CC=C3)C(=O)NC4=CC=CC=N4

Introduction

Chemical Structure and Nomenclature

The compound’s systematic name, N-(pyridin-2-yl)-2-(pyridin-3-yl)quinoline-4-carboxamide, reflects its three primary components:

  • Quinoline core: A bicyclic structure comprising a benzene ring fused to a pyridine ring.

  • Pyridin-3-yl substituent: A pyridine ring attached at the 2-position of the quinoline core.

  • Pyridin-2-yl carboxamide: A carboxamide group linked to the 4-position of quinoline, with the nitrogen atom bonded to a pyridin-2-yl group.

The molecular formula is C20H14N4O\text{C}_{20}\text{H}_{14}\text{N}_4\text{O}, with a molar mass of 326.36 g/mol. Key structural features include:

  • Planar quinoline system: Facilitates π-π stacking interactions with biological targets .

  • Pyridine substituents: Introduce hydrogen-bonding sites at the 2- and 3-positions, enhancing target selectivity .

  • Carboxamide bridge: Modulates solubility and membrane permeability via polar interactions .

Synthetic Methodologies

Pfitzinger Reaction-Based Synthesis

A common route for quinoline-4-carboxamides involves the Pfitzinger reaction, which converts isatin derivatives into quinoline carboxylic acids. For example, 5-fluoroisatin reacts with malonic acid under refluxing acetic acid to yield 2-hydroxyquinoline-4-carboxylic acid intermediates . Subsequent chlorination with thionyl chloride and amide coupling with pyridin-2-amine produces the target compound (Fig. 1).

Reaction Conditions:

  • Chlorination: Thionyl chloride (2 eq), DMF (catalytic), 80°C, 2 h.

  • Amidation: Pyridin-2-amine (1.2 eq), EDC/HOBt, DMF, rt, 12 h.

Yield: 45–60% after purification .

Microwave-Assisted Cyclization

Microwave irradiation accelerates annulation reactions, particularly for constructing the quinoline core. A representative protocol involves:

  • Condensing anthranilic acid ethyl ester with N-pyridyl urea.

  • Cyclocondensation under microwave irradiation (120°C, 30 min) .

Advantages:

  • Reduced reaction time (30 min vs. 12 h conventional).

  • Improved regioselectivity for the 4-carboxamide position .

Physicochemical Properties

Experimental data for the exact compound are sparse, but analogs provide predictive insights:

PropertyValue (Predicted)Source Compound Reference
logP2.8DDD107498
Aqueous Solubility12 µMQuinazoline-diones
pKa4.2 (pyridine N)SAR studies

Key Observations:

  • Moderate lipophilicity (logP ~2.8) balances membrane permeability and solubility .

  • Pyridine nitrogens (pKa ~4.2) protonate under physiological conditions, enhancing water solubility .

Biological Activity and Mechanism

Anticancer Activity

While direct evidence is lacking, structurally related quinoline carboxamides intercalate DNA and inhibit topoisomerase II . For example:

  • IC₅₀: 0.15 µM against HeLa cells (analog 24) .

  • Selectivity: 10-fold higher for cancer vs. normal cells .

Structure-Activity Relationships (SAR)

Critical substituent effects derived from quinoline-4-carboxamide analogs include:

R₁ Substituents (Pyridin-3-yl)

  • Electron-withdrawing groups (e.g., Cl, F) improve potency by reducing electron density at the quinoline core .

  • Halogen position: Meta-substitution (pyridin-3-yl) enhances target engagement vs. para .

R₂ Substituents (Pyridin-2-yl carboxamide)

  • Basic amines: Pyrrolidine or piperidine groups increase microsomal stability (e.g., 19 vs. 1) .

  • Linker length: Ethyl spacers optimize ligand efficiency (LLE = 5.9 for 2) .

Pharmacokinetic Profiling

Data extrapolated from lead compound DDD107498 :

ParameterValue
Oral Bioavailability74% (mouse)
t₁/₂10 h (rat)
Cmax1.2 µg/mL

Challenges:

  • Moderate hepatic clearance (20 mL/min/kg) .

  • CYP3A4-mediated metabolism necessitates co-administration with inhibitors .

Comparative Analysis with Analogues

CompoundR₁R₂EC₅₀ (nM)logP
DDD107498 4-FluorophenylMorpholinobenzyl13.1
Target CompoundPyridin-3-ylPyridin-2-ylPred. 52.8

Inferences:

  • Pyridin-3-yl at R₁ may reduce logP vs. fluorophenyl, improving solubility.

  • Pyridin-2-yl at R₂ could lower potency due to reduced basicity compared to morpholine .

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